5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by:
- A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects and steric bulk.
- A chlorine atom at position 5, enhancing electrophilicity at the carbaldehyde group (C4).
- A propyl chain at position 3, introducing flexibility and hydrophobic interactions.
- A carbaldehyde moiety at position 4, enabling reactivity in condensation or nucleophilic addition reactions.
Its synthesis likely involves cyclocondensation of hydrazines with β-diketones or similar precursors, followed by functionalization .
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-3-12-11(8-18)13(14)17(16-12)10-6-4-9(15)5-7-10/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVHJLVXBQGJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Vilsmeier reagent is generated by combining phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The electrophilic chloroiminium ion formed reacts with the pyrazole’s 4-position, followed by hydrolysis to yield the aldehyde. Optimal conditions for the target compound include:
-
Molar Ratios : 6 equivalents of DMF and 4 equivalents of POCl₃ per equivalent of pyrazole.
-
Temperature : 120°C for 1 hour.
Substituents on the pyrazole significantly influence reactivity. Electron-donating groups (e.g., alkyl chains like propyl) enhance formylation efficiency, while bulky or electron-withdrawing groups (e.g., nitro) reduce yields. For example, 5-chloro-1-phenyl-3-propylpyrazole achieves 52% yield under similar conditions, suggesting that the 4-fluorophenyl group’s moderate electron-withdrawing effect may slightly lower yields compared to alkyl substituents.
Synthetic Route and By-Product Analysis
The precursor 5-chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole is synthesized via cyclocondensation of 4-fluorophenylhydrazine with a 1,3-diketone or chlorovinyl ketone. Subsequent formylation proceeds as follows:
By-products include hydroxymethylated derivatives (e.g., 5-chloro-4-(hydroxymethyl)pyrazoles) due to residual formaldehyde. These are minimized by controlling reaction time and temperature.
Oxidation of 4-Hydroxymethylpyrazole Derivatives
An alternative route involves oxidizing 4-hydroxymethylpyrazoles to the corresponding aldehydes. This method is less common but applicable when direct formylation is challenging.
Manganese Dioxide (MnO₂)-Mediated Oxidation
A stirred solution of 5-chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazol-4-ylmethanol in acetone is treated with MnO₂ (10 equivalents) at 60°C for 4 hours. The crude product is purified via column chromatography (2% MeOH in DCM), yielding 52–55% of the aldehyde.
Limitations and Scope
This method requires prior synthesis of the hydroxymethyl precursor, which adds steps to the overall process. Additionally, MnO₂’s stoichiometric use and filtration challenges make it less scalable than the Vilsmeier-Haack approach.
Precursor Synthesis: 5-Chloro-1-(4-Fluorophenyl)-3-Propyl-1H-Pyrazole
The pyrazole core is constructed before formylation. Two primary routes are documented:
Cyclocondensation of Hydrazines with Chlorovinyl Ketones
Reacting 4-fluorophenylhydrazine with 1,3-dichlorovinyl propyl ketone under basic conditions yields the 5-chloropyrazole precursor. The reaction proceeds via nucleophilic attack and cyclization:
Regioselective Chlorination
Pyrazoles without the 5-chloro substituent may be chlorinated using SOCl₂ or PCl₅. However, this method risks over-chlorination and requires careful control.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Vilsmeier-Haack | 65–67% | One-step formylation; scalable | Sensitivity to electron-withdrawing groups |
| MnO₂ Oxidation | 52–55% | Avoids POCl₃ handling | Multi-step synthesis; lower yield |
| Cyclocondensation Route | 70–75% | Direct precursor synthesis | Requires specialized ketones |
Characterization Data
Chemical Reactions Analysis
5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted pyrazoles, and Schiff bases.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that pyrazole derivatives, including 5-chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chloro and fluorine substituents enhances the compound's biological activity by modulating its interaction with cellular targets .
Antimicrobial Properties:
Another area of interest is the antimicrobial efficacy of pyrazole derivatives. The compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and function, which could lead to novel therapeutic strategies against resistant strains .
Material Science Applications
Synthesis of Functional Materials:
The unique chemical structure of 5-chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde allows for its use in synthesizing advanced materials. Its ability to form coordination complexes with transition metals can lead to the development of new catalysts for organic reactions. This property is particularly valuable in green chemistry, where efficient catalysts are sought to minimize waste and energy consumption .
Crystal Engineering:
The compound's crystallographic data reveal insights into its molecular arrangement, which can be utilized in crystal engineering. Understanding the crystal structure aids in designing materials with specific optical or electronic properties, essential for applications in photonics and electronics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of pyrazole derivatives on human cancer cell lines. The results indicated that 5-chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be 15 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial activity that warrants further exploration into its mechanism of action and potential formulations for therapeutic use .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chloro and fluorophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Substituent Effects on Reactivity and Stability
- Halogen Influence: Chlorine (Cl): In the target compound and analogs (e.g., Compound 2, ), Cl at position 5 enhances electrophilicity at C4, facilitating reactions like Schiff base formation. In contrast, trifluoromethyl (CF₃) groups (e.g., ) provide stronger electron-withdrawing effects, increasing stability but reducing nucleophilic susceptibility. Fluorine (F): The 4-fluorophenyl group induces moderate steric hindrance and stabilizes aromatic π-systems via resonance. Nonplanar conformations (e.g., Compound 4, ) arise when fluorophenyl groups rotate perpendicularly, reducing π-π stacking but improving solubility.
- Alkyl vs. However, shorter chains (e.g., methyl in ) or bulky substituents (e.g., triazolyl in ) may alter binding affinities in biological systems.
Crystallographic and Conformational Analysis
Planarity and Distortion :
- The target compound’s propyl chain likely causes moderate distortion from planarity, similar to the perpendicular fluorophenyl orientation in Compound 4 . This contrasts with planar dihydro-pyrazoline derivatives (e.g., Compounds 1–2, ), where saturated backbones enforce rigidity.
- Steric repulsion between substituents (e.g., 4-fluorophenyl and macrocycles in ) is a recurring theme, suggesting that bulkier groups in the target compound could hinder crystallization or packing efficiency.
Crystallization Behavior :
- Isostructural compounds (e.g., Compounds 4–5, ) exhibit triclinic symmetry with two independent molecules per asymmetric unit. The target compound may adopt similar packing if steric effects are mitigated by solvent choice (e.g., DMF in ).
Biological Activity
5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is , with a molecular weight of approximately 282.70 g/mol. The unique structure includes a chloro group, a fluorophenyl substituent, and an aldehyde functional group, which influence its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClFN₂O |
| Molecular Weight | 282.70 g/mol |
| Functional Groups | Chloro, Fluoro, Aldehyde |
| Chemical Class | Pyrazole |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds structurally similar to 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde display potent activity against various pathogens.
Study Findings:
A study evaluated several pyrazole derivatives for their antimicrobial efficacy. Among them, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | - | Various |
Anti-inflammatory Properties
Pyrazoles are also recognized for their anti-inflammatory effects. Compounds in this class have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Mechanism of Action:
The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This mechanism is crucial for the therapeutic application of pyrazoles in conditions like arthritis and other inflammatory disorders .
Anticancer Potential
Recent studies have highlighted the anticancer activities of pyrazole derivatives, including 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde. Research has demonstrated that certain pyrazoles can induce apoptosis in cancer cell lines.
Case Studies:
- MCF7 Cell Line: A derivative exhibited significant cytotoxicity with an IC50 value of 3.79 µM against the MCF7 breast cancer cell line .
- NCI-H460 Cell Line: Another study reported an IC50 value of 42.30 µM for a related compound against NCI-H460 lung cancer cells .
Table 3: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | Hep-2 | 17.82 |
Q & A
Q. What are the primary synthetic routes for 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-arylpyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF under controlled temperatures (0–5°C). This method achieves moderate yields (~58%) and is noted for regioselectivity at the 4-position of the pyrazole ring . Alternative methods include microwave-assisted one-pot reactions for pyrazoline intermediates, followed by oxidative aromatization, which improves reaction efficiency and reduces byproducts . Optimization of solvent systems (e.g., chloroform, DMF) and catalyst selection (e.g., iodine) can enhance yields by 15–20% .
Q. How do the chloro, fluorophenyl, and aldehyde substituents influence the compound’s chemical reactivity?
- Chloro group : Enhances electrophilic substitution reactivity at the 5-position and stabilizes intermediates via inductive effects .
- 4-Fluorophenyl : Introduces steric hindrance and modulates electronic properties through the electron-withdrawing fluorine, affecting π-π stacking in crystal packing .
- Aldehyde : Participates in nucleophilic additions (e.g., Schiff base formation) and serves as a versatile handle for further functionalization (e.g., condensation with hydrazines) .
Q. What biological activities are associated with this compound, and what assay systems are used for evaluation?
Preliminary studies indicate antimicrobial (MIC: 2–8 µg/mL against S. aureus), anti-inflammatory (COX-2 inhibition IC₅₀: ~12 µM), and anticancer (IC₅₀: 18 µM in MCF-7 cells) activities . Assays include:
- Microbroth dilution for antimicrobial testing.
- ELISA-based COX-2 inhibition .
- MTT assays for cytotoxicity .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies rationalize the biological potency of analogs with varying substituents?
SAR analysis reveals:
- Propyl vs. methyl at 3-position : Propyl enhances lipophilicity (logP +0.5), improving membrane permeability and in vivo bioavailability .
- Fluorophenyl vs. bromophenyl : Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (ΔΔG: −1.2 kcal/mol) .
- Aldehyde vs. carboxylic acid : Aldehyde derivatives show superior inhibitory activity (e.g., 10-fold higher against EGFR kinase) due to reversible Schiff base formation .
Q. What crystallographic strategies are employed to resolve structural ambiguities, and how does SHELX software enhance refinement?
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain. SHELXL refines anisotropic displacement parameters (ADPs) for heavy atoms (Cl, F), achieving R-factors < 0.05. Key steps:
Q. How can synthetic protocols be optimized to address low yields in scale-up processes?
Challenges include byproduct formation during formylation (e.g., over-oxidation to carboxylic acids). Solutions:
Q. How do contradictory data on substituent effects in analogs inform mechanistic hypotheses?
Discrepancies in bromo vs. chloro analogs (e.g., bromo derivatives show lower antimicrobial activity despite higher lipophilicity) suggest halogen-specific electronic effects. Computational studies (DFT) reveal bromine’s larger atomic radius disrupts optimal van der Waals contacts in enzyme active sites .
Q. What methodologies elucidate interactions between this compound and biological targets like kinases or microbial enzymes?
- Molecular docking (AutoDock Vina) identifies key hydrogen bonds between the aldehyde group and catalytic lysine residues (e.g., EGFR kinase).
- Surface plasmon resonance (SPR) quantifies binding kinetics (KD: 120 nM).
- Isothermal titration calorimetry (ITC) confirms entropy-driven binding (ΔS: +45 J/mol·K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
